molecular formula C12H16N2O4S B2450305 N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide CAS No. 941935-32-6

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide

Cat. No.: B2450305
CAS No.: 941935-32-6
M. Wt: 284.33
InChI Key: UGYTUOOUAXFNAC-UHFFFAOYSA-N
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Description

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide is a complex organic compound featuring a methoxy group, a pyrrolidinone ring, and a methanesulfonamide moiety

Mechanism of Action

Target of Action

The primary target of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide is the sigma-1 receptor , a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . This receptor regulates inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria and provides other important brain cell functions .

Mode of Action

The compound acts as an allosteric modulator of the sigma-1 receptor . The use of this modulator in combination with endogenous or exogenous agonists has demonstrated potent anti-seizure, antidepressant, or cognition-enhancing effects .

Biochemical Pathways

The sigma-1 receptor is involved in the regulation of various biochemical pathways, particularly those related to calcium signaling. By modulating the activity of the sigma-1 receptor, this compound can influence these pathways and their downstream effects .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its modulation of the sigma-1 receptor. This can result in a variety of effects, including anti-seizure, antidepressant, and cognition-enhancing effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the structural variation of the pyracetam pharmacophore, such as the introduction of fluorine atoms, can result in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability directly linked with numerous positive pharmacological properties of potential and established drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Methanesulfonamide Introduction: The methanesulfonamide group is introduced via sulfonation reactions, often using methanesulfonyl chloride in the presence of a base like triethylamine.

    Methoxy Group Addition: The methoxy group is typically introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrrolidinone ring can be reduced to form a pyrrolidine ring.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of pyrrolidine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide
  • N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)propionamide

Uniqueness

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical properties and biological activities compared to its analogs.

Properties

IUPAC Name

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-18-11-8-9(13-19(2,16)17)5-6-10(11)14-7-3-4-12(14)15/h5-6,8,13H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYTUOOUAXFNAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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